"2-(3-Oxocyclopentyl)isoindoline-1,3-dione" chemical properties and structure
"2-(3-Oxocyclopentyl)isoindoline-1,3-dione" chemical properties and structure
An In-Depth Technical Guide to 2-(3-Oxocyclopentyl)isoindoline-1,3-dione: A Key Intermediate in Medicinal Chemistry
Introduction
The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including analgesic, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The compound 2-(3-Oxocyclopentyl)isoindoline-1,3-dione represents a strategic fusion of this potent pharmacophore with a versatile cyclopentanone moiety. This combination provides a chemically reactive handle, positioning the molecule as a highly valuable intermediate for the synthesis of more complex and targeted therapeutic agents.
This guide offers a comprehensive technical overview of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione, designed for researchers, chemists, and drug development professionals. It delves into the compound's structural and physicochemical characteristics, provides a detailed synthetic protocol with mechanistic justifications, and explores its potential applications as a pivotal building block in the discovery of novel therapeutics.
Part 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section outlines the key physicochemical data and structural features of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione.
Core Properties Summary
The essential identification and physical data for the compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 1029691-06-2 | [4][5][6] |
| Molecular Formula | C₁₃H₁₁NO₃ | [4][6] |
| Molecular Weight | 229.23 g/mol | [6][7] |
| IUPAC Name | 2-(3-oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | [7] |
| Physical Form | Solid | [7] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [6][7] |
Structural Analysis
The structure of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione is characterized by two key functional regions: the planar, aromatic phthalimide group and the aliphatic cyclopentanone ring.
Caption: 2D structure of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione.
The phthalimide group's delocalized π-electron system makes it a stable and effective pharmacophore, while the ketone on the cyclopentyl ring serves as a prime site for chemical modification, enabling the synthesis of diverse derivatives.
Anticipated Spectral Characteristics
While specific spectra require experimental acquisition, the structure allows for the prediction of key signals, which is crucial for characterization.[8][9]
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¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons on the phthalimide ring would appear in the downfield region (~7.7-8.0 ppm). The aliphatic protons of the cyclopentyl ring would produce more complex signals in the upfield region (~2.0-4.0 ppm), with the proton attached to the nitrogen-bearing carbon (Cα) being the most deshielded.
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¹³C NMR: The spectrum would feature characteristic peaks for the imide carbonyl carbons (~167 ppm) and the ketone carbonyl carbon (~215 ppm). Aromatic carbons would resonate between ~123-135 ppm, and the aliphatic carbons would appear in the ~25-50 ppm range.
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FT-IR: Strong absorption bands corresponding to the C=O stretching of the imide (~1770 and 1710 cm⁻¹) and the ketone (~1740 cm⁻¹) would be prominent.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 229, consistent with the molecular weight.
Part 2: Synthesis and Reactivity
The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry. The most direct and efficient approach for preparing 2-(3-Oxocyclopentyl)isoindoline-1,3-dione is the condensation of phthalic anhydride with 3-aminocyclopentanone.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with explanations for each critical step to ensure reproducibility and understanding.
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Objective: To synthesize 2-(3-Oxocyclopentyl)isoindoline-1,3-dione from phthalic anhydride.
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Reaction: C₈H₄O₃ + C₅H₉NO → C₁₃H₁₁NO₃ + H₂O
1. Reagents and Materials:
- Phthalic Anhydride (1.0 eq)
- 3-Aminocyclopentanone hydrochloride (1.0 eq)
- Triethylamine or Sodium Acetate (1.1 eq, if starting from the hydrochloride salt)
- Glacial Acetic Acid (solvent)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Standard glassware for work-up and purification
- Thin Layer Chromatography (TLC) plates (silica gel)
2. Procedure:
- Reaction Setup: To a 100 mL round-bottom flask, add phthalic anhydride (e.g., 1.48 g, 10 mmol) and 3-aminocyclopentanone hydrochloride (e.g., 1.37 g, 10 mmol). If using the free amine, the hydrochloride salt and base are omitted.
- Base Addition: Add sodium acetate (0.90 g, 11 mmol) to neutralize the HCl salt in situ, liberating the free amine.
- Solvent Addition: Add glacial acetic acid (30 mL). The acid serves as both a solvent and a catalyst for the dehydration step.[1]
- Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (~118 °C) with stirring.
- Expertise Note: The initial reaction is the rapid formation of an intermediate amic acid. Refluxing provides the necessary energy to drive the subsequent dehydration and ring-closure to form the stable imide ring.
- Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate/hexane eluent) until the starting materials are consumed (typically 2-4 hours).
- Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-water (150 mL) while stirring. A precipitate of the crude product should form.
- Trustworthiness: This precipitation step is crucial for separating the product from the acetic acid solvent. The product's low solubility in water facilitates its isolation.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts, then with a small amount of cold ethanol to aid in drying.
- Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure 2-(3-Oxocyclopentyl)isoindoline-1,3-dione.
Chemical Reactivity
The primary site of reactivity for further modification is the ketone functional group. This "handle" allows for a variety of transformations:
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Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), creating a chiral center and a hydrogen-bond donor.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a new amino substituent, significantly altering the molecule's polarity and basicity.
-
Wittig Reaction: The ketone can be converted into an alkene, providing a scaffold for further functionalization via olefin chemistry.
Part 3: Applications in Drug Discovery
While specific biological data for 2-(3-Oxocyclopentyl)isoindoline-1,3-dione is not widely published, its value lies in its potential as a versatile intermediate for creating libraries of drug candidates. The isoindoline-1,3-dione core is a known pharmacophore in compounds targeting a range of conditions, from epilepsy to Alzheimer's disease.[2][10][11]
Role as a Versatile Synthetic Intermediate
The compound serves as a bridge, connecting the well-established phthalimide pharmacophore to new chemical space via the modifiable cyclopentyl linker.
Caption: Derivatization pathways from the core compound.
By leveraging the chemistry of the cyclopentanone ring, medicinal chemists can:
-
Introduce Diversity: Attach various functional groups (amines, alcohols, new ring systems) to explore structure-activity relationships (SAR).
-
Modulate Physicochemical Properties: Fine-tune properties like solubility, lipophilicity (logP), and metabolic stability by modifying the cyclopentyl moiety.
-
Develop Linkers: Utilize the reactive site to connect the phthalimide core to other pharmacophores, creating hybrid molecules with potential for multi-target activity.
The isoindoline-1,3-dione scaffold itself has been successfully employed in developing acetylcholinesterase inhibitors for Alzheimer's disease and novel anticonvulsant agents.[2][10] This compound provides a direct and efficient route to novel analogues in these and other therapeutic areas.
Part 4: Safety and Handling
Professional laboratory practice requires adherence to strict safety protocols, especially when handling chemicals with known hazards.
GHS Hazard Information
Based on available safety data, 2-(3-Oxocyclopentyl)isoindoline-1,3-dione is classified with the following hazards[7]:
| Pictogram | GHS Code | Hazard Statement |
|
| GHS07 | Warning |
| H302 | Harmful if swallowed. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. |
Handling and Precautionary Measures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes (P305+P351+P338).
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen (P261).
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Conclusion
2-(3-Oxocyclopentyl)isoindoline-1,3-dione is more than a simple chemical compound; it is a strategically designed building block for advanced medicinal chemistry. Its structure combines the biologically significant phthalimide core with a chemically addressable cyclopentanone ring. This guide has provided a detailed examination of its properties, a robust and reasoned synthetic protocol, and a clear perspective on its utility in drug discovery. For researchers aiming to explore new derivatives within the vast chemical space of isoindoline-1,3-diones, this compound represents an efficient and promising starting point for innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-(3-Oxocyclopentyl)isoindoline-1,3-dione-景明化工股份有限公司 [echochemical.com]
- 6. bldpharm.com [bldpharm.com]
- 7. 2-(3-Oxocyclopentyl)isoindoline-1,3-dione | 1029691-06-2 [sigmaaldrich.com]
- 8. 1H-Isoindole-1,3(2H)-dione, 2-(3-oxocyclopentyl)-(1029691-06-2) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]

